molecular formula C12H13FN2O B7849774 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- CAS No. 66549-02-8

4-Morpholineacetonitrile, alpha-(3-fluorophenyl)-

Cat. No.: B7849774
CAS No.: 66549-02-8
M. Wt: 220.24 g/mol
InChI Key: DJQGAUXZZNJOHY-UHFFFAOYSA-N
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Description

4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- is a synthetic organic compound characterized by a morpholine ring attached to an acetonitrile group, with a 3-fluorophenyl substituent at the alpha position. Its molecular formula is C₁₂H₁₃FN₂O, and it belongs to the class of nitrile-containing morpholine derivatives. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors .

Synthesis: The compound is typically synthesized via the reaction of 3-fluorobenzaldehyde with morpholine and potassium cyanide, followed by 1,4-addition to acrylonitrile or related intermediates (). This method is analogous to the synthesis of other aryl-substituted morpholineacetonitriles, where substituents on the phenyl ring modulate reactivity and bioactivity.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-morpholin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15/h1-3,8,12H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQGAUXZZNJOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260330
Record name α-(3-Fluorophenyl)-4-morpholineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66549-02-8
Record name α-(3-Fluorophenyl)-4-morpholineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66549-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(3-Fluorophenyl)-4-morpholineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- typically involves the reaction of 3-fluorobenzaldehyde with morpholine and acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Substituents

The bioactivity and physicochemical properties of morpholineacetonitrile derivatives are highly dependent on the aryl substituent. Below is a comparative analysis:

Table 1: Key Properties of 4-Morpholineacetonitrile Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Biological Activity Notable Data/References
4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- C₁₂H₁₃FN₂O 220.25 Anticonvulsant (ED₅₀ = 21.05 mg/kg) Anticonvulsant activity in MES test
4-Morpholineacetonitrile, alpha-phenyl- C₁₂H₁₄N₂O 202.26 Not reported Structural reference
4-Morpholineacetonitrile, alpha-(3-chlorophenyl)- C₁₂H₁₃ClN₂O 236.70 Anticonvulsant (inferred) Analogous synthesis to ED₅₀-active dichloro derivative
4-Morpholineacetonitrile chloride C₆H₁₁ClN₂O 162.62 Antioxidant (LDL oxidation inhibition) Inhibits Cu²⁺/AAPH-induced LDL oxidation
4-[(3-Fluorophenyl)acetyl]morpholine C₁₂H₁₂FNO₂ 221.23 Unspecified biological activity Structural analog (acetyl vs. nitrile)
Key Observations :

Substituent Effects on Bioactivity: The 3-fluorophenyl derivative exhibits anticonvulsant activity (ED₅₀ = 21.05 mg/kg), comparable to dichlorophenyl analogs (ED₅₀ = 21.05 mg/kg for 2',4'-dichloro derivative) . The chloride derivative (non-aryl) shows antioxidant properties, highlighting the role of nitrile functionality in redox modulation .

Physicochemical Properties: Fluorine’s electronegativity enhances polarity and bioavailability compared to non-halogenated analogs (e.g., alpha-phenyl derivative) .

Comparison with Non-Nitrile Morpholine Derivatives

Compounds like 4-[(3-fluorophenyl)acetyl]morpholine () replace the nitrile group with a ketone, altering electronic properties and target interactions. While the nitrile group facilitates nucleophilic addition reactions (e.g., in anticonvulsant pyridazine synthesis), acetyl derivatives may engage in hydrogen bonding or enzyme inhibition via carbonyl interactions .

Biological Activity

4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- (CAS Number: 66549-02-8) is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-Morpholineacetonitrile features a morpholine ring attached to an acetonitrile group and a fluorophenyl substituent. This unique configuration contributes to its biological activity.

Antiviral Properties

Recent studies have indicated that compounds similar to 4-Morpholineacetonitrile exhibit significant antiviral activity. For instance, research on HIV-1 protease inhibitors has shown that fluorinated phenyl groups can enhance antiviral efficacy. Specifically, the incorporation of a 3-fluorophenylmethyl group in inhibitor designs resulted in improved enzyme inhibitory constants and antiviral IC50 values, suggesting that similar modifications could be beneficial for 4-Morpholineacetonitrile .

Agrochemical Applications

The compound's structural characteristics suggest potential applications in agrochemicals. Its biological activity may be explored for developing pesticides or herbicides, leveraging its ability to interact with biological systems effectively . The presence of the morpholine moiety is often associated with enhanced solubility and bioavailability, which are desirable traits in agrochemical formulations.

The precise mechanism of action for 4-Morpholineacetonitrile is yet to be fully elucidated. However, compounds with similar structures often interact with specific biological targets such as enzymes or receptors involved in viral replication or plant growth regulation.

Case Studies

  • HIV Protease Inhibition : In a comparative study, various inhibitors containing fluorinated phenyl groups were synthesized and tested against HIV-1 protease. The results indicated that modifications leading to increased lipophilicity significantly improved antiviral activity . This suggests that 4-Morpholineacetonitrile could be optimized for similar applications.
  • Agrochemical Efficacy : A study on morpholine derivatives demonstrated their effectiveness as herbicides. The introduction of various substituents, including fluorinated phenyl groups, enhanced their herbicidal properties, indicating a pathway for developing effective agrochemicals based on the structure of 4-Morpholineacetonitrile .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to 4-Morpholineacetonitrile:

Compound NameActivity TypeIC50 Value (nM)Reference
Inhibitor with 3-fluorophenylmethylHIV-1 Protease86
Morpholine DerivativeHerbicide Efficacy-
Hydroxylamine-based EGFR InhibitorAntitumor Activity<10

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